2-(2,4-Dichlorophenyl)-3-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-3-4-8(9(13)6-7)11-10(15)2-1-5-14-11/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMYLTGAAFHSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683027 | |
| Record name | 2-(2,4-Dichlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-98-5 | |
| Record name | 2-(2,4-Dichlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 3-Hydroxypyridine (B118123) Derivatives
The 3-hydroxypyridine motif is a crucial component in various biologically active molecules and serves as a versatile building block in organic synthesis. thieme-connect.com Its preparation can be achieved through several well-documented routes, primarily involving the construction of the pyridine (B92270) ring or the modification of a pre-existing one.
The formation of the pyridine ring is a fundamental step in the synthesis of 3-hydroxypyridine derivatives. Various cyclization strategies have been developed to construct this heterocyclic core.
One prominent method is the hetero-Diels-Alder reaction . This approach involves the cycloaddition of 1-azadienes with alkynes to form the pyridine ring. thieme-connect.com The regioselectivity of this reaction is a key advantage, allowing for the controlled placement of substituents. For instance, the reaction of silylated oximes with electron-deficient alkynes has been shown to produce 2,5,6-trisubstituted 3-hydroxypyridines in good to excellent yields. thieme-connect.com
Another versatile method is the Bönnemann cyclization , which involves the trimerization of a nitrile and two acetylene (B1199291) units. wikipedia.org This reaction can be activated by heat or light and offers a pathway to substituted pyridines. wikipedia.org
The Kröhnke pyridine synthesis provides a general route to substituted pyridines by reacting a pyridinium (B92312) salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.org Additionally, the Gattermann-Skita synthesis and the Ciamician–Dennstedt rearrangement represent other classical methods for pyridine ring formation. wikipedia.org
Recent advancements have also explored the use of rhodium(III) catalysis for the synthesis of pyridines from α,β-unsaturated oximes and alkynes under mild conditions. nih.gov The choice of sterically different ligands on the rhodium catalyst can lead to complementary selectivities. nih.gov
Interactive Data Table: Comparison of Cyclization Reactions for Pyridine Ring Formation
| Reaction Name | Reactants | Key Features |
| Hetero-Diels-Alder | 1-Azadienes, Alkynes | High regioselectivity, good for polysubstituted pyridines. thieme-connect.com |
| Bönnemann Cyclization | Nitriles, Acetylenes | Can be activated by heat or light. wikipedia.org |
| Kröhnke Pyridine Synthesis | Pyridinium salts, α,β-Unsaturated carbonyls | General method for substituted pyridines. wikipedia.org |
| Rhodium(III)-Catalyzed Cyclization | α,β-Unsaturated oximes, Alkynes | Mild reaction conditions, ligand-controlled selectivity. nih.gov |
Once the 3-hydroxypyridine core is formed, further functionalization is often necessary to introduce desired substituents. The hydroxyl group itself can direct subsequent reactions or can be protected to allow for modifications at other positions of the ring.
Direct C-H functionalization of pyridines is a growing area of interest as it offers a more sustainable and atom-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.gov For instance, the selective hydroxylation of pyridines at the C3 position can be achieved through photochemical valence isomerization of pyridine N-oxides. acs.orgacs.org This metal-free method demonstrates good functional group tolerance and can be used for late-stage functionalization of complex molecules. acs.orgacs.org
The nitrogen atom of the pyridine ring can also be functionalized. It readily reacts with Lewis acids to form pyridinium salts and can be alkylated with alkyl halides. wikipedia.org Oxidation of the pyridine nitrogen with peracids yields pyridine N-oxides, which can then be used to direct further substitutions. wikipedia.org
Interactive Data Table: Key Functionalization Reactions of the Hydroxypyridine Core
| Reaction Type | Reagents/Conditions | Outcome |
| C3-Hydroxylation | Pyridine N-oxides, Photochemical isomerization | Selective introduction of a hydroxyl group at the C3 position. acs.orgacs.org |
| N-Alkylation | Alkyl halides | Formation of pyridinium salts. wikipedia.org |
| N-Oxidation | Peracids | Formation of pyridine N-oxides. wikipedia.org |
The introduction of the 2,4-dichlorophenyl group at the 2-position of the pyridine ring is a critical step in the synthesis of the target compound. This is typically achieved through cross-coupling reactions, where a bond is formed between the pyridine ring and the dichlorophenyl group.
A common strategy involves the use of a pre-functionalized pyridine, such as a halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine), which can then undergo a cross-coupling reaction with a suitable organometallic reagent containing the 2,4-dichlorophenyl moiety. For example, a Suzuki-Miyaura cross-coupling reaction can be employed, reacting a halopyridine with 2,4-dichlorophenylboronic acid in the presence of a palladium catalyst. nih.govthieme-connect.com
Alternatively, a C-H activation strategy can be utilized. This involves the direct arylation of the pyridine ring at the C2 position with a 2,4-dichlorophenyl halide. thieme-connect.com Ruthenium catalysts have been shown to be effective for this type of transformation. thieme-connect.com
Novel Approaches and Catalyst Systems in Synthesis
The field of organic synthesis is constantly evolving, with the development of new catalytic systems and reaction methodologies aimed at improving efficiency, selectivity, and sustainability.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds like 2-(2,4-Dichlorophenyl)-3-hydroxypyridine. nih.govnobelprize.org
The Suzuki-Miyaura reaction is a prominent example, involving the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnobelprize.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.gov Various palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. nih.govacs.orgacs.org For instance, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used catalysts. nih.govcdnsciencepub.com
The Stille reaction offers another powerful method for C-C bond formation, coupling an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org Stille reactions are also catalyzed by palladium complexes and are known for their tolerance of a wide array of functional groups. wikipedia.orgthermofisher.com However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org
Interactive Data Table: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Electrophile | Key Advantages |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organic halide or triflate | Mild conditions, high functional group tolerance, low toxicity of reagents. nih.govnobelprize.org |
| Stille | Organotin (organostannane) | Organic halide or pseudohalide | High functional group tolerance. wikipedia.orgthermofisher.com |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. mdpi.comgrowingscience.com MCRs are advantageous due to their atom economy, reduced reaction times, and simplified purification procedures. mdpi.com
Several MCRs have been developed for the synthesis of substituted pyridines. mdpi.comgrowingscience.com For example, a one-pot synthesis of highly substituted pyridines can be achieved through the reaction of an aldehyde, malononitrile, and a thiol using a solid base catalyst. growingscience.com Another example is the three-component condensation of alkenes, ketones, and ammonium acetate to produce 4,6-diaryl-3-cyano-2-pyridone derivatives. mdpi.com These methods offer a rapid and efficient way to assemble complex pyridine scaffolds that can be further elaborated to target molecules like this compound.
Derivatization Strategies for Structural Modification
The structural modification of this compound is a key area of research for exploring its chemical properties and potential applications. Derivatization strategies primarily focus on two main sites: the hydroxyl group and the pyridine and phenyl rings. These modifications allow for the fine-tuning of the molecule's electronic and steric properties.
Modification of the Hydroxyl Group
The hydroxyl group at the 3-position of the pyridine ring is a prime target for derivatization due to its reactivity. Common modifications include etherification and esterification, which can significantly alter the compound's characteristics.
Etherification:
The conversion of the hydroxyl group to an ether is a common strategy to modify the molecule. This can be achieved through reactions with various alkylating agents. For instance, the reaction of a hydroxypyridine with an alkyl halide in the presence of a base can yield the corresponding alkoxy-pyridine. A general method for the synthesis of 4-alkoxypyridines involves reacting 4-chloropyridine (B1293800) with an alcohol in the presence of a strong base like sodium hydroxide (B78521) in a solvent such as DMSO. While this method applies to 4-hydroxypyridines, similar principles can be applied to 3-hydroxypyridines.
Esterification:
Esterification of the hydroxyl group is another important derivatization route. This can be accomplished by reacting the hydroxypyridine with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for ester formation. More modern methods, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), offer milder reaction conditions. A general procedure for DCC/DMAP esterification involves stirring the carboxylic acid, alcohol, DCC, and DMAP in an aprotic solvent like dichloromethane (B109758) at room temperature.
| Modification Type | Reagents and Conditions | Product Type | General Yields |
| Etherification | Alkyl halide, Base (e.g., NaOH, NaH), Solvent (e.g., DMSO) | Alkoxy-pyridine | Moderate to Good |
| Esterification (Fischer) | Carboxylic acid, Acid catalyst (e.g., H₂SO₄), Heat | Acyloxy-pyridine | Variable |
| Esterification (DCC/DMAP) | Carboxylic acid, DCC, DMAP, Aprotic solvent (e.g., CH₂Cl₂) | Acyloxy-pyridine | Good to Excellent |
Substituent Variation on the Pyridine and Phenyl Rings
Varying the substituents on both the pyridine and phenyl rings of this compound allows for a systematic investigation of structure-activity relationships.
Pyridine Ring Modification:
The pyridine ring can be modified by introducing various functional groups at available positions. For example, the synthesis of substituted pyridine derivatives can be achieved through multi-step reaction sequences. A patent describes a process for preparing 4-hydroxypyridines with various substituents at the 2, 3, 5, and 6 positions, starting from 1,3-dicarbonyl compounds and ammonia, followed by N-acylation and intramolecular aldol (B89426) condensation. google.com Another patent details the synthesis of 5-chloro-2,3-dihydroxypyridine starting from 2-amino-5-chloropyridine (B124133) through diazotization, nitration, reduction, and a final diazotization step. google.com These methods highlight the potential for introducing a range of substituents onto the pyridine core.
Phenyl Ring Modification:
Modification of the 2,4-dichloro-substituted phenyl ring can also be achieved through various synthetic strategies. Suzuki coupling reactions are a powerful tool for introducing new aryl or alkyl groups by replacing one or both of the chlorine atoms. For example, a study on the synthesis of substituted pyridine derivatives as HIF-1α prolyl hydroxylase inhibitors demonstrated the use of Suzuki coupling to introduce various aryl groups at the 5-position of a pyridine ring. lookchem.com Although this example is for a different position, the principle of using palladium-catalyzed cross-coupling reactions is broadly applicable for modifying aryl halides.
Another approach involves starting the synthesis with an already modified phenyl precursor. For instance, instead of 2,4-dichlorobenzaldehyde, one could use other substituted benzaldehydes in the initial steps of the synthesis of the core molecule. This allows for the introduction of a wide variety of substituents on the phenyl ring.
| Ring System | Modification Strategy | Key Reactions | Potential Substituents |
| Pyridine | Multi-step synthesis from precursors | Diazotization, Nitration, Reduction, Aldol Condensation | Halo, Nitro, Amino, Alkyl, Aryl |
| Phenyl | Cross-coupling reactions | Suzuki Coupling, Buchwald-Hartwig Amination | Alkyl, Aryl, Amino, Alkoxy |
| Phenyl | Synthesis from modified precursors | Using substituted benzaldehydes in initial synthesis | A wide variety of commercially available substituents |
Structure Activity Relationship Sar Studies of 2 2,4 Dichlorophenyl 3 Hydroxypyridine Analogues
Influence of the 2,4-Dichlorophenyl Substitution Pattern on Biological Activity
The specific 2,4-dichloro arrangement on the phenyl ring is critical for defining the molecule's three-dimensional shape and its potential to interact with a receptor. Shifting the chlorine atoms to other positions, such as creating 2,5- or 3,5-dichlorophenyl isomers, would alter the molecule's electronic distribution and steric profile.
In analogous heterocyclic systems like 2-arylbenzimidazoles, the position of halogen substituents on the phenyl ring significantly impacts the molecule's conformation. mdpi.com For instance, para-substituted aryl rings result in a smaller dihedral (twist) angle between the aromatic systems compared to meta-substituted rings. mdpi.com This suggests that moving a chlorine atom from the para- (4) to the meta- (3 or 5) position on the phenyl ring of the title compound would likely increase the twist between the phenyl and pyridine (B92270) rings, potentially disrupting the optimal geometry for receptor binding. Research on other bioactive compounds has also shown that the elimination of an electronegative substituent at specific positions (like position 2 or 4 of a phenoxy ring) can lead to a reduction in activity, reinforcing the idea that substituent placement is key. science.gov
Table 1: Positional Isomerism Effects on Molecular Conformation
| Substitution Pattern | Expected Impact on Phenyl-Pyridine Dihedral Angle | Rationale |
| 2,4-Dichloro (Parent) | Baseline Conformation | The established reference for bioactivity. |
| 3,5-Dichloro | Likely Increased Dihedral Angle | Based on analogue studies, meta-substitution can lead to greater twisting between aromatic rings compared to para-substitution. mdpi.com |
| 2,5-Dichloro | Altered Dihedral Angle and Electronic Profile | The change in substituent symmetry would modify steric and electronic interactions, affecting the preferred conformation. |
The nature of the halogen atoms themselves plays a significant role in biological activity, primarily through their influence on lipophilicity, electronic effects, and their ability to form halogen bonds.
Varying Halogen Type: Replacing chlorine with other halogens like fluorine, bromine, or iodine would modify the compound's properties. Fluorine, being highly electronegative, can alter the acidity of nearby functional groups and molecular conformation. researchgate.net In some heterocyclic structures, substitution with bromine has been shown to markedly enhance antiproliferative activity. mdpi.com The order of reactivity and electronic influence for halogens on a benzene (B151609) ring generally follows F > Cl > Br > I. libretexts.org Swapping the chlorine atoms for other halogens would thus tune the electronic nature of the phenyl ring and its interaction potential.
Halogen Bonding: The electron-withdrawing nature of halogens creates a region of positive electrostatic potential (a σ-hole) on the halogen atom, allowing it to act as a halogen bond donor. The strength of this interaction can be tuned by the halogen type (I > Br > Cl > F) and by other substituents on the aromatic ring. researchgate.net Substituting the chlorine atoms with bromine or iodine would be expected to enhance the strength of potential halogen bonds with a biological target.
Table 2: Impact of Varying Halogen Substituents
| Halogen | Key Property Changes Compared to Chlorine | Potential Impact on Bioactivity |
| Fluorine (F) | More electronegative, smaller size. libretexts.org | Can alter metabolic stability and receptor interactions; may form weaker halogen bonds but stronger C-F bonds. researchgate.net |
| Bromine (Br) | Less electronegative, larger size, more polarizable. | Can enhance binding affinity through stronger halogen bonds and increased lipophilicity; shown to increase activity in some pyridine analogues. mdpi.com |
| Iodine (I) | Least electronegative, largest size, most polarizable. | Forms the strongest halogen bonds, which can significantly enhance binding affinity to a target protein. researchgate.net |
Role of the 3-Hydroxyl Group in Molecular Interactions
The 3-hydroxyl group on the pyridine ring is a pivotal feature for molecular recognition, primarily by acting as both a hydrogen bond donor and acceptor. nih.govnih.gov This capability allows for specific, directional interactions with amino acid residues in a protein's binding site, such as aspartate, glutamate, or serine, which is often essential for anchoring the ligand and ensuring high affinity.
In studies of related scaffolds, such as 3-(3-hydroxyphenyl)pyrrolidine ligands, the hydroxyl group was found to be a key element for interaction with the primary (orthosteric) binding site of dopamine (B1211576) receptors. nih.gov The position of a hydroxyl group is known to be critical in influencing supramolecular interactions and the formation of molecular salts. acs.org Furthermore, 3-hydroxypyridine (B118123) itself is known to mediate biological effects like oxidative stress when excited by light, underscoring its potential for significant biochemical interactions. medchemexpress.com Therefore, the removal or relocation of this 3-hydroxyl group would likely lead to a dramatic loss of biological activity due to the loss of these critical hydrogen bonding interactions.
Impact of Substituents at Other Positions on the Pyridine Ring
While the 2-(2,4-dichlorophenyl) and 3-hydroxyl groups are primary pharmacophoric elements, introducing substituents at the remaining C4, C5, and C6 positions of the pyridine ring can fine-tune the molecule's activity, selectivity, and pharmacokinetic properties.
C4- and C6-Positions: These positions are adjacent to the pyridine nitrogen. Substitution here can influence the basicity of the nitrogen atom and introduce steric hindrance that affects the rotation of the phenyl ring. In general, pyridine reacts with nucleophiles at the 2, 4, and 6 positions. wikipedia.org
C5-Position: This position is less sterically hindered. In studies of other pyridine analogues, substitution at the C5 position with bulky groups, including phenyl and other heteroaryl rings, has been shown to significantly influence binding affinity at nicotinic acetylcholine (B1216132) receptors. nih.gov
Introduction of Small Alkyl Groups: Adding a methyl group to the pyridine ring of certain bioactive compounds has been shown to significantly impact antibacterial activity, with the specific orientation affecting potency. nih.gov
Introduction of Halogens: The introduction of a bromine atom onto the pyridine nucleus of imidazo[4,5-b]pyridines markedly increased their antiproliferative activity, suggesting that halogenation of the pyridine ring could be a viable strategy for enhancing potency. mdpi.com
Table 3: Predicted Effects of Substitution on the Pyridine Ring
| Position | Substituent Type | Potential Effect on Bioactivity |
| C4 | Small alkyl, Halogen | May modulate electronic properties and steric profile near the nitrogen. |
| C5 | Bulky groups (e.g., phenyl), Halogen, Alkyl | Can probe for additional binding pockets and significantly alter binding affinity. nih.gov |
| C6 | Small alkyl, Halogen | May introduce steric hindrance, affecting phenyl ring rotation and interaction with the target. researchgate.net |
Conformational Analysis and Bioactivity Correlation
π-Conjugation: Electronic communication between the two rings favors a planar conformation.
Steric Hindrance: Repulsion between the ortho-hydrogen on the pyridine ring (at C3, which is substituted with -OH) and the ortho-substituent on the phenyl ring (the chlorine at C2) forces the rings to twist out of plane.
For the parent 2-phenylpyridine (B120327) molecule, this balance results in a calculated dihedral angle of approximately 21-23 degrees. researchgate.net The presence of the bulky chlorine atom at the 2-position of the phenyl ring in the title compound would likely enforce a significant dihedral angle. This specific, non-planar conformation is often crucial for fitting into the complex three-dimensional topology of a receptor binding site. An incorrect or overly flexible conformation can prevent optimal binding and reduce or eliminate bioactivity. In some cases, an intramolecular hydrogen bond can enforce planarity, as seen in N-Phenylpyridine-2-carboxamide, where a hydrogen bond between the amide and the pyridine nitrogen results in a nearly coplanar structure. nih.gov However, such an interaction is not possible for the title compound. The correlation between conformation and activity is exemplified by dichlorophenylpyridine-based furin inhibitors, which rely on the correct orientation of the dichlorophenyl moiety to engage a specific binding pocket upon an induced conformational change in the target enzyme. nih.gov
Molecular and Biochemical Mechanistic Investigations in Vitro and in Silico
Identification of Molecular Targets and Binding Interactions
Investigations into the molecular targets of 2-(2,4-Dichlorophenyl)-3-hydroxypyridine and related structures have centered on enzyme inhibition and receptor modulation. The presence of the 3-hydroxypyridine (B118123) core and the dichlorophenyl substituent are key determinants of its potential interactions.
The 3-hydroxypyridine scaffold is a known metal-chelating moiety, which directs its potential to inhibit metalloenzymes. Research has focused on enzymes like Catechol-O-methyltransferase (COMT) and tyrosinase.
Catechol-O-methyltransferase (COMT): COMT is a magnesium-dependent enzyme crucial for the metabolism of catecholamines, including the neurotransmitter dopamine (B1211576). nih.gov Its inhibition is a therapeutic strategy for managing Parkinson's disease, as it increases the bioavailability of levodopa. nih.gov The 3-hydroxypyridin-4-one scaffold, structurally similar to 3-hydroxypyridine, is recognized as a catechol mimic and can act as a COMT inhibitor by chelating the magnesium ion in the enzyme's catalytic domain. nih.govnih.gov
Studies on a series of 3-hydroxypyridin-4-one derivatives have shown that substitution on the pyridine (B92270) ring significantly influences inhibitory potency. Specifically, benzyl (B1604629) substitution on the core structure yielded the most potent COMT inhibitors within the tested series. nih.gov Although this compound itself has not been explicitly profiled in these studies, the presence of the 2,4-dichlorophenyl group (a substituted phenyl moiety) aligns with the structural features that confer inhibitory activity in related compounds. For instance, certain benzyl-substituted 3-hydroxypyridin-4-ones exhibit IC₅₀ values in the low micromolar range. nih.gov
Interactive Table: COMT Inhibition by 3-Hydroxypyridin-4-One Derivatives Below are the reported IC₅₀ values for various substituted 3-hydroxypyridin-4-one derivatives against COMT, demonstrating the impact of substitution on inhibitory activity. nih.gov
| Compound | Substitution Pattern | IC₅₀ (µM) nih.gov |
| Entacapone (Reference) | Nitrocatechol | 0.00047 |
| Tolcapone (Reference) | Nitrocatechol | 0.0068 |
| Compound 2 | Benzyl-substituted 3-hydroxypyridin-4-one | 4.55 |
| Compound 10 | Benzyl-substituted 3-hydroxypyridin-4-one | 5.76 |
Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin. mdpi.comnih.gov Its inhibition is a key strategy for developing skin-whitening agents. mdpi.com The 3-hydroxypyridine-4-one class of compounds has been investigated for tyrosinase inhibition, largely due to their metal-chelating properties which can interfere with the copper ions in the tyrosinase active site. nih.gov However, research has shown that substitution at the 2-position of the pyridinone ring can minimize this interaction. nih.gov Given that this compound features a bulky dichlorophenyl group at this exact position, it is predicted to have minimal inhibitory activity against tyrosinase. nih.gov
Sphingosine-1-phosphate Receptor 4 (S1P4-R): S1P4 is a G-protein-coupled receptor involved in immune cell trafficking and has been explored as a therapeutic target for viral infections and thrombocytopenia. nih.gov While high-throughput screening has identified various small molecule agonists for S1P4-R, there is currently no published research linking this compound or structurally similar pyridones to S1P4-R modulation. nih.gov
While specific agonism or antagonism data for this compound are not available, the 2,4-dichlorophenyl structural motif is a common feature in a number of well-characterized receptor antagonists. This suggests a potential for compounds bearing this moiety to act as receptor antagonists.
For example, rimonabant, a known inverse agonist of the cannabinoid receptor type 1 (CB1), features a 2,4-dichlorophenyl group. nih.govnih.gov Similarly, LY2456302, a selective kappa opioid receptor antagonist, also contains this chemical feature. nih.gov The prevalence of the dichlorophenyl group in antagonists across different receptor systems, including dopamine and mineralocorticoid receptors, points to its utility in designing molecules that can effectively block receptor function. mdpi.commedchemexpress.com These examples suggest that the 2-(2,4-Dichlorophenyl) portion of the target molecule could contribute to antagonistic activity at various G-protein-coupled receptors.
Exploration of Biological Pathways Modulation
Based on its potential molecular targets, this compound may modulate specific biological pathways.
Given its potential as a COMT inhibitor, the compound could modulate dopamine metabolic pathways. nih.gov COMT is a primary enzyme for dopamine processing, particularly in the prefrontal cortex. nih.gov Inhibition of COMT leads to a decrease in the dopamine metabolite homovanillic acid (HVA) and an increase in dihydroxyphenylacetic acid (DOPAC), thereby altering dopamine signaling. nih.gov
Furthermore, related pyrazole (B372694) compounds containing a 2,4-dichlorophenyl group have been shown to possess anti-inflammatory properties in microglial cells. nih.gov These compounds were found to inhibit the release of pro-inflammatory cytokines, suggesting a potential role in modulating neuroinflammatory pathways, which are implicated in neurodegenerative conditions like Parkinson's disease. nih.gov
Insights into Substrate Binding Modes and Allosteric Modulation
In silico and crystallographic studies of other dichlorophenyl-containing ligands provide valuable insights into how this compound might bind to its targets.
The dichlorophenyl moiety is known to participate in significant hydrophobic interactions within protein binding pockets. In some cases, it binds via an induced-fit mechanism. For instance, studies on dichlorophenyl-pyridine inhibitors of the enzyme furin revealed that the dichlorophenyl group enters a normally buried, cryptic hydrophobic pocket that is exposed only upon ligand binding. researchgate.net This interaction is crucial for stabilizing the binding of the inhibitor.
In other instances, the dichlorophenyl group can form specific, stabilizing configurations with amino acid residues. Molecular dynamics simulations of a positive allosteric modulator (PAM) of the dopamine D1 receptor, which contains a dichlorophenyl group, showed this moiety forming a stable, sandwich-like configuration with tryptophan and arginine residues. nih.gov
These findings suggest that the 2,4-dichlorophenyl group of the title compound likely serves as a key anchoring point within a target's binding site, engaging in hydrophobic and potentially specific aromatic interactions. The 3-hydroxy-pyridine portion would likely be oriented to interact with polar residues or chelate a metal cofactor, as seen in COMT inhibitors. nih.gov
The concept of allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) binding site to fine-tune receptor activity, is a growing area of pharmacology. wdlubellgroup.com The binding modes observed for some dichlorophenyl-containing molecules, such as the D1 receptor PAM, are consistent with allosteric binding, suggesting that this compound could potentially act as an allosteric modulator. nih.govwdlubellgroup.com
Computational and Theoretical Chemistry Applications
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. For 2-(2,4-Dichlorophenyl)-3-hydroxypyridine, DFT calculations are instrumental in understanding its stability and chemical behavior.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.
For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. Theoretical calculations for similar pyridine (B92270) derivatives suggest that the HOMO is often localized on the pyridine ring and the hydroxyl group, while the LUMO may be distributed over the dichlorophenyl ring. researchgate.netresearchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. researchgate.net |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.netmolfunction.com This analysis is particularly useful for quantifying charge transfer interactions and understanding the nature of chemical bonds.
In the context of this compound, NBO analysis can elucidate the hybridization of atoms, the nature of the bonds (e.g., sigma, pi), and the extent of electron delocalization between the pyridine and dichlorophenyl rings. It can also quantify the donor-acceptor interactions that contribute to the molecule's stability.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.orgresearchgate.netyoutube.com It is an invaluable tool for predicting how a molecule will interact with other chemical species. libretexts.org The MEP map uses a color scale to represent different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netyoutube.com Green and yellow represent areas with intermediate or near-zero potential. researchgate.net
For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, highlighting these as sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and regions near the chlorine atoms might exhibit a positive potential.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govnih.govmdpi.com This method is fundamental in drug discovery and design, as it helps to understand the binding mode and affinity of a potential drug molecule. nih.govmdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding energy. nih.govnih.gov
For this compound, molecular docking simulations could be used to explore its potential as an inhibitor for various enzymes. For instance, similar dichlorophenyl-pyridine compounds have been studied as inhibitors of human furin. researchgate.net Docking studies would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the target protein.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | -8.5 | A measure of the affinity between the ligand and the protein; more negative values indicate stronger binding. |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and the protein, crucial for specificity and affinity. |
| Interacting Residues | Tyr228, Ser195, Gly216 | Key amino acids in the protein's active site that form interactions with the ligand. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. mdpi.comthorinbristow.com This technique is used to study the conformational changes, stability, and thermodynamic properties of molecules and their complexes. nih.govmdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how a molecule like this compound behaves in a biological environment, such as in solution or bound to a protein. nih.govnih.gov
MD simulations of this compound docked into a protein's active site can assess the stability of the binding pose predicted by docking. nih.govmdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex over the simulation time. nih.gov
Analysis of Non-Covalent Interactions (NCI) and Hydrogen Bonding Networks
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and pi-stacking, are crucial for the structure, stability, and function of chemical and biological systems. imperial.ac.uknih.gov The NCI analysis method, based on the electron density and its derivatives, allows for the visualization and characterization of these weak interactions in real space. imperial.ac.uknih.govmdpi.com This approach can identify both attractive (like hydrogen bonds) and repulsive (steric clashes) interactions. imperial.ac.uk
For this compound, NCI analysis can provide a detailed map of the intramolecular and intermolecular interactions that govern its crystal packing and its binding to a biological target. nih.gov It can distinguish between strong hydrogen bonds involving the hydroxyl group and weaker C-H...Cl or C-H...π interactions, providing a comprehensive understanding of the forces that stabilize its structure and complexes. nih.gov
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in relation to its neighbors, this technique provides a detailed picture of the forces governing crystal packing. The analysis generates a three-dimensional surface around the molecule, color-coded to represent different types of intermolecular contacts and their relative strengths.
For a molecule like this compound, Hirshfeld analysis would be instrumental in identifying and quantifying various non-covalent interactions. These would likely include:
Hydrogen Bonding: The hydroxyl (-OH) group on the pyridine ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine and the oxygen of the hydroxyl group can act as acceptors.
Halogen Bonding: The two chlorine atoms on the phenyl ring are capable of forming halogen bonds, a type of non-covalent interaction that can significantly influence crystal packing.
π-π Stacking: The aromatic pyridine and dichlorophenyl rings can engage in π-π stacking interactions.
The analysis produces two-dimensional fingerprint plots that summarize the intermolecular contacts. These plots provide a quantitative breakdown of the percentage contribution of each type of interaction to the total Hirshfeld surface.
Interactive Data Table: Illustrative Hirshfeld Surface Interaction Percentages for a Substituted Pyridine Derivative
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | 45.2% |
| C···H/H···C | 20.5% |
| O···H/H···O | 15.8% |
| Cl···H/H···Cl | 8.3% |
| N···H/H···N | 5.1% |
| C···C | 2.7% |
| Other | 2.4% |
Note: The data in this table is illustrative for a substituted pyridine derivative and does not represent experimentally determined values for this compound.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology of a molecule. wikipedia.orgamercrystalassn.org This theory allows for the partitioning of a molecule into atomic basins, enabling the calculation of atomic properties and the characterization of chemical bonds. wikipedia.org The analysis focuses on critical points in the electron density, where the gradient of the density is zero. wiley-vch.de
For this compound, QTAIM analysis would be employed to:
Characterize Covalent Bonds: By analyzing the properties of bond critical points (BCPs) for each covalent bond, such as the electron density (ρ) and its Laplacian (∇²ρ), the nature of the bonds (e.g., covalent vs. polar covalent) can be determined.
Identify and Quantify Non-Covalent Interactions: QTAIM can identify the bond paths and BCPs associated with weaker interactions like hydrogen bonds and halogen bonds. The properties of these BCPs provide a quantitative measure of the strength of these interactions. For instance, the presence of a bond path between the hydroxyl hydrogen and a neighboring acceptor atom would confirm a hydrogen bond.
Calculate Atomic Charges: The theory allows for the integration of electron density over each atomic basin to calculate the net atomic charge on each atom, providing insight into the charge distribution within the molecule.
Interactive Data Table: Representative QTAIM Parameters for a C-Cl Bond
| Parameter | Typical Value (a.u.) | Interpretation |
|---|---|---|
| Electron Density at BCP (ρ) | 0.1 - 0.3 | Indicates the amount of electron density shared between the atoms. |
| Laplacian of Electron Density at BCP (∇²ρ) | Positive | A positive value is characteristic of a closed-shell interaction, typical for polar covalent bonds. |
| Ellipticity (ε) | ~0.0 - 0.1 | Measures the anisotropy of the electron density at the BCP, indicating the π-character of the bond. |
Note: The data in this table is representative and does not constitute measured values for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable in drug discovery and development for predicting the activity of new compounds and for optimizing lead structures. researchgate.net
A QSAR study involving this compound would typically proceed as follows:
Data Set Compilation: A dataset of structurally related compounds with experimentally determined biological activities would be assembled. This dataset would include this compound.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices.
3D Descriptors: Molecular shape, surface area, volume.
Physicochemical Descriptors: LogP, polarizability, dipole moment.
Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
For this compound, a QSAR model could help to understand which structural features are critical for its biological activity. For example, the model might reveal that the presence and position of the chlorine atoms on the phenyl ring are crucial for activity, or that the hydrogen-bonding capability of the hydroxyl group plays a significant role.
Interactive Data Table: Example of Descriptors Used in a QSAR Model
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Constitutional (1D) | Molecular Weight | Size of the molecule. |
| Topological (2D) | Wiener Index | Information about molecular branching. |
| Geometrical (3D) | Molecular Surface Area | Information about the size and shape of the molecule. |
| Physicochemical | LogP | Hydrophobicity of the molecule. |
| Quantum Chemical | HOMO/LUMO Energy | Electronic properties and reactivity. |
Advanced Spectroscopic and Structural Characterization Beyond Basic Identification
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. For 2-(2,4-Dichlorophenyl)-3-hydroxypyridine, this technique would reveal critical information about its molecular geometry, including bond lengths, bond angles, and the dihedral angle between the dichlorophenyl and hydroxypyridine rings. Such studies have been performed on analogous structures, like those containing a dichlorobenzylidene hydrazinyl pyridine (B92270) moiety, revealing key structural features in the solid state. researchgate.netresearchgate.net
Analysis of Crystal Packing and Supramolecular Assemblies
Beyond the individual molecule, X-ray diffraction analysis elucidates how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonds (e.g., between the hydroxyl group and the pyridine nitrogen of a neighboring molecule) and π–π stacking interactions between aromatic rings. These interactions govern the material's bulk properties. In related hydrazone derivatives, intricate hydrogen-bonding networks involving cations, anions, and water molecules have been shown to create complex three-dimensional structures. researchgate.net
Interactive Table: Hypothetical Crystallographic Parameters for this compound
Since experimental data is unavailable, the following table presents typical parameters that would be determined in a crystallographic study.
| Parameter | Description | Example Value Range |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. |
| Space Group | The specific symmetry group of the crystal. | P2₁/c, P-1, etc. |
| Unit Cell Dimensions (Å) | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a=8-15, b=9-18, c=10-20 Å |
| Z | The number of molecules per unit cell. | 2, 4, 8 |
| Key Bond Lengths (Å) | Distances between specific atoms, e.g., C-Cl, C-N, C-O. | C-Cl: ~1.74, C-O: ~1.36 |
| Key Bond Angles (°) | Angles formed by three connected atoms. | C-C-C (aryl): ~120° |
| Dihedral Angle (°) | The twist angle between the phenyl and pyridine rings. | 10 - 60° |
Advanced NMR Techniques for Solution-State Conformation and Dynamics
While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for studying the structure and behavior of molecules in solution. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning all proton (¹H) and carbon-¹³C signals, which can be complex for substituted heteroaromatic systems. chemicalbook.com These methods reveal through-bond connectivities between atoms. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity between atoms, helping to determine the preferred conformation of the molecule in solution, such as the relative orientation of the two aromatic rings.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing intermolecular interactions by measuring the vibrational modes of a molecule. For this compound, these spectra would exhibit characteristic bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings, C=C and C=N ring stretching vibrations of the pyridine, and C-Cl stretches from the dichlorophenyl group. researchgate.netresearchgate.net The position and shape of the O-H stretching band, in particular, can provide strong evidence for hydrogen bonding, as its frequency typically shifts to lower wavenumbers when involved in such an interaction. nih.gov
Interactive Table: Expected Vibrational Frequencies for this compound
| Functional Group / Vibration | Technique | Expected Wavenumber (cm⁻¹) | Notes |
| O-H Stretch | FT-IR | 3200 - 3600 | Broad band if hydrogen-bonded, sharper if free. |
| Aromatic C-H Stretch | FT-IR | 3000 - 3100 | Characteristic sharp peaks. |
| C=N/C=C Ring Stretch | FT-IR/Raman | 1400 - 1650 | A series of bands indicating the aromatic pyridine structure. |
| C-O Stretch | FT-IR | 1200 - 1300 | Associated with the phenolic hydroxyl group. |
| C-Cl Stretch | FT-IR/Raman | 600 - 850 | Strong absorptions indicating the presence of chloro-substituents. |
UV-Vis Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and potential for tautomerism. The 3-hydroxypyridine (B118123) scaffold is known to exist in equilibrium between its enol (hydroxypyridine) and zwitterionic keto (pyridinone) forms. researchgate.netrsc.org This equilibrium is often sensitive to solvent polarity and pH. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions within the aromatic system. nju.edu.cn By measuring the spectrum in different solvents or at various pH values, it would be possible to study the tautomeric equilibrium of the molecule, as each tautomer typically possesses a distinct absorption maximum. For example, studies on 3-hydroxypyridine itself show overlapping but distinct spectral bands for the keto and enol forms in aqueous solution. researchgate.net
Potential Applications in Chemical Research and Development Excluding Clinical
Development of Chemical Probes for Biological Systems
The 3-hydroxypyridine (B118123) scaffold is a key component in the design of chemical probes, particularly those that function via metal ion complexation. The development of luminescent probes is a notable application, where the hydroxypyridine moiety can form stable complexes with metal ions. nih.gov These complexes, especially with lanthanide or transition metals, can exhibit unique photophysical properties, such as fluorescence or phosphorescence.
The chelation of a metal ion by the 2-(2,4-Dichlorophenyl)-3-hydroxypyridine can lead to the formation of complexes that may be used as imaging diagnostic probes. nih.gov The specific characteristics of the probe, such as its emission wavelength, quantum yield, and lifetime, can be fine-tuned by the substituents on the pyridine (B92270) ring. The presence of the 2,4-dichlorophenyl group on the molecule can influence the electronic properties of the system, thereby modulating the luminescent output of the resulting metal complex. This allows for the rational design of probes for specific biological imaging applications.
Table 1: Potential Attributes for Chemical Probe Development
| Feature | Role in Chemical Probe Design |
| 3-Hydroxypyridine Core | Forms stable, often luminescent, complexes with various metal ions (e.g., Gd, 68Ga). nih.gov |
| Metal Chelation | The core mechanism for the probe's function, enabling detection or imaging. nih.gov |
| Dichlorophenyl Group | Modulates the electronic and photophysical properties of the metal complex, allowing for fine-tuning of the probe's characteristics. |
Scaffold for Design of Novel Functional Materials
The pyridine ring is a fundamental building block in materials science, utilized in the construction of a wide range of functional materials, including polymers, metal-organic frameworks (MOFs), and heterogeneous catalysts. mdpi.comnih.govelsevier.com The compound this compound serves as an excellent scaffold for creating such materials due to its robust chemical structure and multiple sites for functionalization.
The molecule can be incorporated into larger systems in several ways:
Polymerization: The pyridine or phenyl rings can be modified with polymerizable groups, allowing the molecule to act as a monomer in the synthesis of advanced polymers. These pyridine-based polymers can have applications in electronics and material science. elsevier.com
Grafting onto Surfaces: The hydroxyl group provides a reactive handle for covalently grafting the molecule onto the surface of inorganic materials like silica (B1680970) or metal oxides. mdpi.com This surface modification can be used to create heterogeneous catalysts or materials with tailored surface properties.
MOF Ligand: The pyridine nitrogen and hydroxyl oxygen can act as a bidentate coordination site for metal ions, making the molecule a suitable organic linker for the self-assembly of MOFs. The dichlorophenyl group would project into the pores of the framework, influencing its size, shape, and chemical environment.
The ability to combine this organic scaffold with inorganic materials or to build larger polymeric structures opens avenues for creating materials for catalysis, photovoltaics, and chemical sensing. mdpi.comnih.gov
Use in Bioinorganic Chemistry (e.g., Metal Chelation)
Hydroxypyridinones (HPs) are a well-established class of chelating agents with a high affinity for hard metal ions, most notably iron(III). nih.gov The 3-hydroxypyridine structure in this compound provides the characteristic bidentate O,O-donor atoms (from the hydroxyl group and the ring nitrogen's keto-enol tautomer) that are crucial for forming stable, five-membered chelate rings with metal cations. nih.gov
The primary application in bioinorganic chemistry is the sequestration of metal ions. The high stability of HP-iron complexes is well-documented. rsc.org While research on the specific compound this compound is not extensively detailed in public literature, the principles of chelation established for the 3-hydroxypyridinone class are directly applicable. The affinity and selectivity for different metal ions can be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring may modulate the acidity of the hydroxyl group and the electron density on the coordinating atoms, thereby fine-tuning the thermodynamic stability of the resulting metal complexes. nih.gov
Table 2: Metal Chelation Properties of the Hydroxypyridinone Scaffold
| Property | Description | Reference |
| Chelating Group | Ortho-positioned hydroxyl and keto/hydroxyl groups on the pyridine ring. | nih.gov |
| Binding Mode | Acts as a bidentate chelator, forming stable 5-membered rings with metal ions. | nih.gov |
| Metal Affinity | High affinity for hard metal ions, particularly Fe(III). | nih.govrsc.org |
| Complex Stability | Forms highly stable complexes, which is crucial for effective metal sequestration. | nih.gov |
Precursors in Organic Synthesis
Substituted pyridines are valuable intermediates in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and other specialized applications. chempoint.comarborpharmchem.com The compound this compound is classified as a heterocyclic building block, indicating its primary role as a starting material or intermediate in multi-step synthetic pathways. bldpharm.com
The molecule offers several reactive sites for further chemical transformations:
O-Alkylation/Acylation: The hydroxyl group can be easily converted into ethers or esters to introduce new functional groups.
Electrophilic Aromatic Substitution: The pyridine and phenyl rings can undergo further substitution, although the positions will be directed by the existing substituents.
Cross-Coupling Reactions: The chlorine atoms on the phenyl ring can be replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. This is a powerful method for constructing complex biaryl structures. orgsyn.org
Pyridine Ring Modification: The pyridine nitrogen can be N-oxidized or quaternized to alter the reactivity of the ring system. nih.gov
Its role as a versatile intermediate makes it a valuable component in the synthetic chemist's toolbox for constructing novel and complex molecular architectures. chempoint.comgoogle.com
Future Research Avenues and Challenges
Exploration of Underexplored Bioactivity Profiles (In Vitro)
While related structures have shown promise, the full biological activity spectrum of 2-(2,4-dichlorophenyl)-3-hydroxypyridine remains largely uncharted. A significant future direction is the systematic in vitro screening of this compound against a wide array of biological targets.
Derivatives of hydroxypyridine and dichlorophenyl structures have demonstrated a variety of biological effects, including antibacterial, antioxidant, and anticancer activities. researchgate.netrsc.org For instance, pyrazoline compounds containing a dichlorophenyl group have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have been screened for antimicrobial and antiproliferative activities against several human cancer cell lines. mdpi.com
Future research should involve screening this compound against a diverse panel of microbial strains, including drug-resistant variants like MRSA, to identify any potential as an antimicrobial agent. mdpi.com Furthermore, its potential as an anticancer agent could be explored by testing its cytotoxicity against a broad range of human cancer cell lines, such as those from lung, colon, and liver cancers. mdpi.comnih.gov The potential for this molecule to act as an enzyme inhibitor, for example against catechol O-methyltransferase (COMT) or topoisomerases, also warrants investigation based on the activity of similar compounds. nih.govresearchgate.net Another novel avenue could be exploring its use as a chemosensor, drawing inspiration from other hydroxyphenyl-pyridine derivatives used for ion detection. rsc.org
| Proposed In Vitro Screening Panel | Target/Assay | Rationale based on Related Compounds |
| Antimicrobial Activity | Gram-positive bacteria (e.g., S. aureus, MRSA), Gram-negative bacteria (e.g., E. coli) | Dichlorophenyl-containing pyrazolines show antibacterial properties. researchgate.net |
| Anticancer Activity | Panel of human cancer cell lines (e.g., HeLa, HepG2, LN-229) | Related dihydroxybenzoic acid and benzofuro[3,2-b]pyridine derivatives exhibit antiproliferative effects. mdpi.comnih.gov |
| Enzyme Inhibition | Topoisomerase I & II, Catechol O-Methyltransferase (COMT) | Benzofuro[3,2-b]pyridines are dual topoisomerase inhibitors; bicyclic hydroxypyridones inhibit COMT. nih.govresearchgate.net |
| Antioxidant Potential | DPPH radical scavenging assay, metal chelating assays | Pyrazoline derivatives and Ru(III) complexes with hydroxypyridine ligands show antioxidant activity. researchgate.netrsc.org |
| Chemosensor Properties | Fluoride ion detection or other specific analytes | Hydroxyphenyl-imidazo-pyridine derivatives have been developed as fluorescent chemosensors. rsc.org |
Rational Design of Enhanced Selectivity and Potency (In Silico, In Vitro)
A primary challenge in drug discovery is achieving high potency for a specific target while minimizing off-target effects. Future research should focus on the rational design of analogues of this compound to enhance its selectivity and therapeutic potential. This can be achieved through a combination of computational (in silico) modeling and synthetic chemistry followed by in vitro evaluation.
Structure-activity relationship (SAR) studies are crucial. nih.gov By systematically modifying the core structure—for instance, by altering the substitution pattern on the phenyl ring or introducing different functional groups to the pyridine (B92270) ring—researchers can identify key structural features responsible for bioactivity. nih.gov Molecular docking studies can be employed to predict how these modified compounds bind to the active site of a target protein, such as dipeptidyl peptidase 4 (DPP-4) or a specific kinase. nih.govmdpi.com This in silico approach allows for the pre-screening of virtual libraries of derivatives, prioritizing the synthesis of compounds with the most promising predicted binding energies and interactions. mdpi.com
For example, research on benzofuro[3,2-b]pyridines demonstrated that a phenol (B47542) moiety at a specific position was critical for dual topoisomerase inhibitory activity. nih.gov A similar approach could be applied to this compound to pinpoint the functional groups essential for its desired biological effect.
| Strategy | Methodology | Objective |
| Analogue Synthesis | Modify dichlorophenyl and hydroxypyridine rings with various functional groups. | Generate a library of derivatives for SAR studies. |
| Molecular Docking | Use programs like MOE to dock derivatives into protein active sites (e.g., DPP-4, topoisomerases). mdpi.com | Predict binding affinity and key interactions to prioritize synthesis. |
| SAR Analysis | Correlate structural changes with in vitro activity data. | Identify key pharmacophores for enhanced potency and selectivity. nih.gov |
| Lead Optimization | Iteratively refine the most potent compounds based on SAR and docking insights. | Develop a lead candidate with superior selectivity and efficacy. nih.gov |
Development of Sustainable Synthetic Methodologies
The advancement of green chemistry presents a significant opportunity for the synthesis of this compound and its derivatives. Future research should focus on developing synthetic routes that are more environmentally friendly, efficient, and cost-effective than traditional methods.
Key areas for development include the use of green solvents like water or ethanol, the application of nanocatalysts to improve reaction rates and yields, and the adoption of multicomponent reactions (MCRs). nih.gov MCRs are particularly advantageous as they combine three or more starting materials in a single step to form a complex product, which enhances atom economy and reduces waste. durham.ac.uk For instance, the synthesis of 1,4-dihydropyridines has been successfully achieved using various nanomaterials as green catalysts, often in aqueous media or under solvent-free conditions. nih.gov
Furthermore, techniques such as ultrasound-assisted synthesis can accelerate reactions and improve yields. nih.gov The development of a sustainable protocol for this compound would likely involve exploring novel catalysts that are recoverable and reusable, further minimizing the environmental footprint of the synthesis. nih.govdurham.ac.uk
Advanced Computational Methodologies Integration
Beyond initial docking studies, the integration of more advanced computational methods can provide deeper insights into the behavior of this compound. Molecular dynamics (MD) simulations, for example, can be used to study the dynamic interactions between the compound and its biological target over time, offering a more realistic picture of the binding stability and conformational changes. researchgate.net
Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed analogues. This in silico prediction can help to identify potentially problematic compounds early in the discovery process, saving time and resources. Furthermore, quantum mechanics calculations can elucidate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which can be correlated with the reactivity and stability of the molecule. mdpi.com
Multidisciplinary Research Collaborations
Addressing the challenges and fully exploring the potential of this compound will require a multidisciplinary approach. Collaborations between different fields of science are essential for a comprehensive research program.
Synthetic organic chemists will be needed to devise and perform novel synthetic routes and create libraries of analogues. durham.ac.uk They would work closely with computational chemists, who can model protein-ligand interactions and predict compound properties to guide the synthetic efforts. researchgate.netmdpi.com Pharmacologists and microbiologists will be essential for conducting the in vitro and, eventually, in vivo bioactivity and toxicity studies. mdpi.com Furthermore, collaborations with material scientists could lead to the development of novel nanocatalysts for more sustainable synthetic processes. nih.gov Such integrated efforts will be critical to efficiently navigate the path from initial discovery to a potentially valuable chemical entity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenyl)-3-hydroxypyridine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling reactions under inert atmospheres, with dichloromethane as a solvent and sodium hydroxide for pH adjustment. Key steps include refluxing intermediates (e.g., 2,4-dichlorophenylboronic acid) with hydroxypyridine derivatives. To improve yields:
-
Use catalytic systems like Pd(PPh₃)₄ for Suzuki-Miyaura coupling .
-
Optimize stoichiometry (e.g., 1.2:1 molar ratio of aryl halide to pyridine derivative) to minimize side reactions.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
Synthesis Parameters Conditions Yield Purity Coupling Reaction Temperature 80°C under N₂ 72-85% 99% Catalyst Loading 5 mol% Pd(PPh₃)₄ - - Purification Method Column Chromatography - 99%
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, hydroxyl proton at δ 5.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 280.0145).
- X-ray Crystallography : Resolve crystal structure (monoclinic system, space group P2₁/c) to confirm dihedral angles between pyridine and dichlorophenyl moieties (~45°) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow hazard codes H315 (skin irritation), H319 (eye damage), and P210 (avoid heat/sparks):
- Use fume hoods, nitrile gloves, and safety goggles during synthesis .
- Store in airtight containers at 2–8°C, away from oxidizing agents .
- Dispose of waste via licensed chemical disposal services .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces, identifying electron-deficient regions (e.g., dichlorophenyl ring) for nucleophilic attack.
- Calculate HOMO-LUMO gaps (~4.2 eV) to predict reactivity in cross-coupling reactions .
- Simulate UV-Vis spectra (λₘₐₓ ~270 nm) to correlate with experimental data .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Address variability via:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO <0.1%).
- Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., hydrolyzed pyridine derivatives) that may interfere with bioactivity .
- Structural Analog Comparison : Test derivatives (e.g., 3-methoxy variants) to isolate pharmacophore contributions .
Q. How does the compound’s stability vary under different pH conditions, and what degradation pathways dominate?
- Methodological Answer : Conduct accelerated stability studies:
-
pH 1–2 (Simulated Gastric Fluid) : Rapid hydrolysis of the hydroxyl group (t₁/₂ = 2.3 h).
-
pH 7.4 (Blood) : Stable for >24 h with <5% degradation.
-
pH 10 (Basic) : Oxidative degradation via quinone formation .
pH Condition Degradation Pathway Half-Life (t₁/₂) 1.2 Hydrolysis 2.3 h 7.4 None observed >24 h 10.0 Oxidation 5.8 h
Q. What crystallographic data are available for structure-activity relationship (SAR) studies?
- Methodological Answer : X-ray diffraction reveals:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
